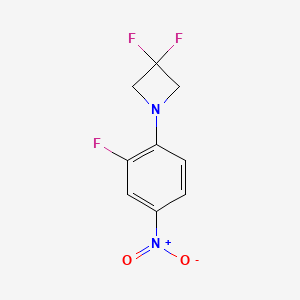

3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine

CAS No.: 919300-11-1

Cat. No.: VC2723990

Molecular Formula: C9H7F3N2O2

Molecular Weight: 232.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919300-11-1 |

|---|---|

| Molecular Formula | C9H7F3N2O2 |

| Molecular Weight | 232.16 g/mol |

| IUPAC Name | 3,3-difluoro-1-(2-fluoro-4-nitrophenyl)azetidine |

| Standard InChI | InChI=1S/C9H7F3N2O2/c10-7-3-6(14(15)16)1-2-8(7)13-4-9(11,12)5-13/h1-3H,4-5H2 |

| Standard InChI Key | JYISOWSIMSVXSV-UHFFFAOYSA-N |

| SMILES | C1C(CN1C2=C(C=C(C=C2)[N+](=O)[O-])F)(F)F |

| Canonical SMILES | C1C(CN1C2=C(C=C(C=C2)[N+](=O)[O-])F)(F)F |

Introduction

Chemical Identity and Physicochemical Properties

Chemical Identity

3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine is formally identified with the following parameters:

| Parameter | Value |

|---|---|

| Common Name | 3,3-difluoro-1-(2-fluoro-4-nitrophenyl)azetidine |

| Formal Name | Azetidine, 3,3-difluoro-1-(2-fluoro-4-nitrophenyl)- |

| CAS Registry Number | 919300-11-1 |

| Molecular Formula | C₉H₇F₃N₂O₂ |

| Molecular Weight | 232.159 g/mol |

| Exact Mass | 232.046 |

Table 1: Chemical identity of 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine .

Physicochemical Properties

The compound exhibits physicochemical properties that make it potentially valuable for drug development:

| Property | Value |

|---|---|

| Polar Surface Area (PSA) | 49.06 Ų |

| LogP | 2.777 |

| Appearance | Not specified, likely a crystalline solid |

| Purity (Commercial) | 95% (typical) |

Table 2: Physicochemical properties of 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine .

The moderate LogP value (2.777) suggests a balanced lipophilicity profile that may contribute to favorable membrane permeability. The PSA value of 49.06 Ų is below the generally accepted threshold of 140 Ų for compounds with good oral bioavailability, suggesting potential utility in orally administered drug formulations .

Structural Characteristics and Conformational Analysis

Molecular Structure

Synthetic Approaches and Methodology

Specific Synthetic Pathways

A plausible synthetic route could involve the reaction of 3,3-difluoroazetidine (CAS: 679431-52-8) with 2-fluoro-4-nitrophenyl derivatives under appropriate conditions. The difluoroazetidine component serves as a key building block in this approach .

Applications in Medicinal Chemistry

Pharmacological Significance of Fluorinated Heterocycles

Fluorinated heterocycles have emerged as important scaffolds in medicinal chemistry due to their unique properties:

-

Enhanced metabolic stability: Fluorine substitution can block metabolically vulnerable sites

-

Improved binding interactions: Fluorine can participate in hydrogen-bond-like interactions

-

Modulated lipophilicity: Strategic fluorination can optimize lipophilicity profiles

-

Conformational control: Fluorine substituents influence molecular conformation

Structure-Activity Relationship Considerations

Impact of Fluorine Substitution

The strategic positioning of fluorine atoms in 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine likely influences its biological activity profile in several ways:

-

The geminal difluoro substitution at the 3-position of the azetidine ring may:

-

Increase the ring's conformational rigidity

-

Enhance metabolic stability by protecting against oxidative metabolism

-

Modify the electronic properties of the nitrogen atom

-

-

The fluorine atom at the 2-position of the phenyl ring can:

-

Influence the electronic distribution of the aromatic system

-

Potentially engage in intramolecular interactions with the nitro group

-

Block metabolic oxidation at this position

-

-

The combined effect of the three fluorine atoms likely creates a unique electronic profile that could influence interactions with biological targets .

Comparison with Related Compounds

When comparing 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine with structurally related compounds, several trends emerge:

-

Compared to non-fluorinated analogs, fluorinated azetidines generally demonstrate:

-

Increased metabolic stability

-

Altered pKa values of proximal functional groups

-

Modified conformational preferences

-

-

The nitrophenyl moiety serves as an important pharmacophore in many bioactive compounds, often engaging in interactions with binding site residues through hydrogen bonding, π-stacking, or electrostatic interactions .

-

The combination of a rigid azetidine scaffold with a nitrophenyl group creates a molecular architecture that may be well-suited for targeting specific binding pockets in enzymes or receptors .

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Table 3: Hazard statements associated with 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine .

Precautionary Measures

Appropriate precautionary measures should be implemented when working with this compound:

| Precautionary Statement | Description |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Table 4: Precautionary statements for handling 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine .

These safety considerations are consistent with the compound's structural features. The nitro group and fluorinated moieties can contribute to irritant properties, necessitating appropriate handling protocols in laboratory settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume